Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate
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Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It is part of a series of compounds that have been designed and synthesized for the purpose of studying their neuroprotective and anti-inflammatory activity .
Synthesis Analysis
The synthesis of this compound involves the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) . The resulting compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular formula is C21H25FN4O3S and the molecular weight is 432.51.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C21H25FN4O3S and molecular weight 432.51.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing novel heterocyclic compounds, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which exhibit 5-HT2 antagonist activity. These syntheses involve condensation reactions with secondary amines such as diethylamine, pyrrolidine, piperidine, and morpholine, showcasing the versatility of ethyl and methyl carboxylate derivatives in creating bioactive molecules (Watanabe et al., 1992).
Another study focused on the synthesis of thiazolo[3,2-a]pyridine-9-carbonitrile derivatives, demonstrating the compound's significance in generating new chemical entities with antimicrobial activity. This highlights the role of such derivatives in exploring therapeutic potentials against various bacterial and fungal strains (Suresh et al., 2016).
Antimicrobial Activity
The development of new 1,2,4-Triazole derivatives has been a focus of research due to their potential antimicrobial properties. By synthesizing various substituted 1,2,4-triazolo derivatives, researchers aim to evaluate their effectiveness against a range of microbial strains, contributing valuable insights into the design of new antimicrobial agents (Bektaş et al., 2010).
A study involving the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines also aimed at characterizing their antimicrobial activities. The synthesized compounds were tested for activity against various pathogens, underscoring the importance of such compounds in developing new antimicrobial strategies (El‐Kazak & Ibrahim, 2013).
Structural Characterization and Analgesic Properties
- The structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis, provides insight into the molecular conformations that may contribute to their biological activity. This research is crucial for understanding how molecular structure affects the pharmacological properties of these compounds (Karczmarzyk & Malinka, 2008).
Mechanism of Action
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use.
Future Directions
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new drugs for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-4-17-23-22-26(24-17)20(27)19(30-22)18(15-10-8-14(3)9-11-15)25-12-6-7-16(13-25)21(28)29-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKKTIHAIIMXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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